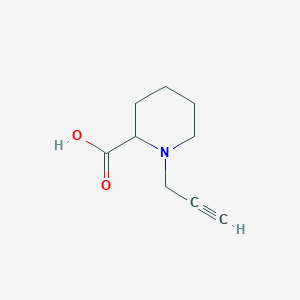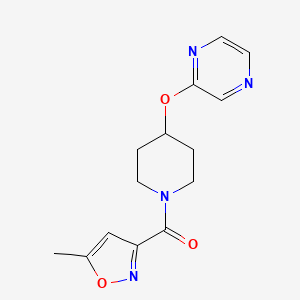
(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride, also known as (S)-2-Amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride, is a diazirine-containing leucine amino acid. It is a multifunctional photo-crosslinker used in various scientific research applications. This compound is particularly valuable for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light irradiation (∼360 nm), forming a covalent bond .
作用機序
Target of Action
H-L-Photo-Leucine*HCl is a diazirine-containing leucine amino acid and multifunctional photo-crosslinker . Its primary targets are cellular proteins and protein-protein interactions . The compound is incorporated into peptides or small-molecule probes and tools, allowing for photoaffinity labeling of these targets .
Mode of Action
The compound interacts with its targets through a process called photoaffinity labeling . Upon irradiation with UV light (approximately 360 nm), H-L-Photo-Leucine*HCl forms a covalent bond with the target proteins . This interaction results in changes to the target proteins, enabling the study of protein-protein interactions and cellular mechanisms .
Biochemical Pathways
H-L-Photo-Leucine*HCl affects the biochemical pathways involving the target proteins. The exact pathways affected would depend on the specific proteins being targeted. The compound’s ability to form covalent bonds upon UV light irradiation allows it to provide unique short-distance information on the structural core regions of proteins . This can help in understanding the function of these proteins and their role in various biochemical pathways.
Result of Action
The result of H-L-Photo-Leucine*HCl’s action is the formation of a covalent bond with target proteins upon UV light irradiation . This allows for the identification of protein-protein interactions in living cells . The compound’s action can help accelerate drug discovery research by probing cellular mechanisms, target identification/validation, and understanding traditionally undruggable targets .
Action Environment
The action of H-L-Photo-Leucine*HCl is influenced by environmental factors such as light and temperature. The compound requires UV light (approximately 360 nm) for its photoaffinity labeling action . Additionally, it is recommended to store the compound in a cool, dry area protected from environmental extremes . These factors can influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
H-L-Photo-LeucineHCl plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through photoaffinity labeling, where H-L-Photo-LeucineHCl forms a covalent bond with cellular targets and protein-protein interactions upon UV light irradiation .
Cellular Effects
The effects of H-L-Photo-Leucine*HCl on various types of cells and cellular processes are significant. It influences cell function by allowing for photoaffinity labeling of cellular targets and protein-protein interactions . This process can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of H-L-Photo-Leucine*HCl is through its role as a photo-crosslinker. Upon UV light irradiation, it forms a covalent bond with cellular targets and protein-protein interactions . This binding interaction with biomolecules can lead to changes in gene expression and can influence enzyme inhibition or activation.
準備方法
Synthetic Routes and Reaction Conditions
(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride can be synthesized through a series of chemical reactions involving the incorporation of a diazirine group into the leucine amino acid structure. The synthetic route typically involves the following steps:
Protection of the amino group: The amino group of leucine is protected using a suitable protecting group.
Introduction of the diazirine group: The protected leucine is then reacted with a diazirine-containing reagent to introduce the diazirine group.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
High-yield incorporation: The compound is incorporated into proteins recombinantly expressed in Escherichia coli, achieving high incorporation rates.
Purification: The synthesized compound is purified using techniques such as chromatography to obtain the desired purity level.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Photo-crosslinking: Upon UV light irradiation (∼360 nm), the diazirine group forms a highly reactive carbene species that rapidly reacts with neighboring molecules to form an irreversible covalent bond.
Substitution reactions: The diazirine group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
UV light (∼360 nm): Used for photo-crosslinking reactions.
Nucleophiles: Used in substitution reactions.
Major Products Formed
Covalent adducts: Formed during photo-crosslinking reactions.
Substituted products: Formed during substitution reactions.
科学的研究の応用
(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride has a wide range of scientific research applications, including:
類似化合物との比較
(2S)-2-amino-3-(3-methyl-3H-diazirin-3-yl)propanoic acid hydrochloride is unique due to its diazirine-containing structure, which allows for efficient photo-crosslinking. Similar compounds include:
H-L-Photo-lysine HCl: Another diazirine-containing amino acid used for photoaffinity labeling.
H-L-Photo-Proline hydrochloride: Used for similar applications in photo-crosslinking.
Fmoc-L-photo-leucine: An Fmoc-protected version of this compound used in peptide synthesis.
This compound stands out due to its high efficiency in forming covalent bonds upon UV light irradiation, making it a valuable tool in various scientific research applications.
特性
IUPAC Name |
(2S)-2-amino-3-(3-methyldiazirin-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2.ClH/c1-5(7-8-5)2-3(6)4(9)10;/h3H,2,6H2,1H3,(H,9,10);1H/t3-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNFORQFTSETKL-DFWYDOINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)C[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole](/img/structure/B2752567.png)

![2,4-difluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2752570.png)



![(E)-N-[3-[2-[2-(2,3-Dimethylphenoxy)propanoyl]hydrazinyl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2752575.png)
![N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2752577.png)


![N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B2752582.png)
![methyl 4-[2-(1-methanesulfonylpyrrolidine-2-amido)-1,3-thiazol-4-yl]benzoate](/img/structure/B2752585.png)
![N-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2752586.png)
